molecular formula C10H12N2O B1386511 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile CAS No. 1039834-76-8

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Cat. No.: B1386511
CAS No.: 1039834-76-8
M. Wt: 176.21 g/mol
InChI Key: LTMOWOKFCBPFKA-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile belongs to the chemical class of substituted benzonitriles, specifically categorized as an amino-alcohol derivative of benzonitrile. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 3-{[(2-hydroxyethyl)amino]methyl}benzonitrile. The Chemical Abstracts Service registry number 1039834-76-8 provides unique identification within chemical databases and regulatory frameworks.

The molecular structure consists of a benzene ring substituted at the meta position with both a nitrile group and an aminomethyl group bearing a hydroxyethyl substituent. The Simplified Molecular-Input Line-Entry System notation C1=CC(=CC(=C1)CNCCO)C#N accurately describes the connectivity pattern. Computational chemistry data reveals specific molecular descriptors including three hydrogen bond acceptors, two hydrogen bond donors, and four rotatable bonds, which influence the compound's conformational flexibility and intermolecular interactions.

The compound demonstrates molecular characteristics consistent with small molecule drug-like properties, positioning it within chemical space relevant for pharmaceutical applications. The presence of multiple heteroatoms and functional groups contributes to its classification as a polyfunctional organic molecule with potential for diverse chemical reactivity patterns.

Properties

IUPAC Name

3-[(2-hydroxyethylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-7-9-2-1-3-10(6-9)8-12-4-5-13/h1-3,6,12-13H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMOWOKFCBPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile typically involves the reaction of benzonitrile with 2-hydroxyethylamine. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the benzonitrile moiety may participate in π-π interactions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent Structure Molecular Weight logP<sup>*</sup> Key Applications/Properties References
3-(((2-Hydroxyethyl)amino)methyl)benzonitrile -(CH₂NHCH₂CH₂OH) 192.23 ~1.2 Enhanced solubility, MAO inhibition potential Target
3-((Methylamino)methyl)benzonitrile -(CH₂NHCH₃) 146.19 ~1.8 Higher lipophilicity; intermediate use
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl -(CH(NH₂)CH₂OH) 198.65 ~0.5 (HCl salt) Chiral center; receptor targeting
3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile -(NHCH(CH₂C₆H₄OMe)) 252.31 ~2.5 Aromatic bulk; CNS activity potential
3-([(2-Aminoethyl)sulfanyl]methyl)benzonitrile -(CH₂SCH₂CH₂NH₂) 192.28 ~1.5 Thioether linkage; metal coordination

<sup>*</sup>logP values estimated based on substituent contributions.

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound reduces logP compared to methyl or aromatic substituents, enhancing aqueous solubility .
  • Chirality: The (R)-configured amino alcohol in introduces stereochemical specificity, critical for enzyme or receptor binding.

Biological Activity

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, with the CAS number 1039834-76-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Effects : Compounds related to benzonitrile have been studied for their potential to inhibit cancer cell growth by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling.
  • Antimicrobial Properties : Certain derivatives have shown activity against bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

A study focusing on benzonitrile derivatives highlighted their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis through intrinsic pathways, supported by increased levels of pro-apoptotic markers. For instance, compounds that share structural similarities with this compound have demonstrated significant anticancer properties in various cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2EGFR Inhibition
Compound BHeLa (Cervical Cancer)3.8Apoptosis Induction

Antimicrobial Activity

Another area of research has explored the antimicrobial properties of benzonitrile derivatives. These compounds were tested against various bacterial strains, showing promising results.

Strain TestedMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli12.5
S. aureus8.0

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in its efficacy and safety profile.

  • Absorption : Preliminary studies suggest moderate absorption rates in vitro.
  • Toxicity : Toxicological assessments indicate low toxicity at therapeutic doses, but further studies are needed to confirm these findings.

Q & A

Basic: What are the established synthetic routes for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions between 2-hydroxybenzonitrile derivatives and amino alcohols. For example, a reductive amination approach using 3-(aminomethyl)benzonitrile (CAS 10406-24-3) and 2-hydroxyethylamine in the presence of sodium cyanoborohydride can yield the target compound . Optimization involves:

  • Catalyst selection : Use NaBH₃CN for selective reduction of imine intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted precursors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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